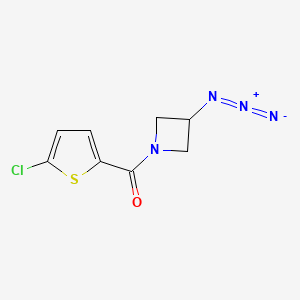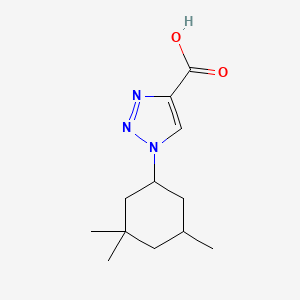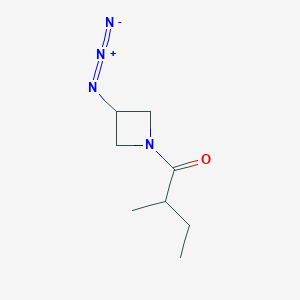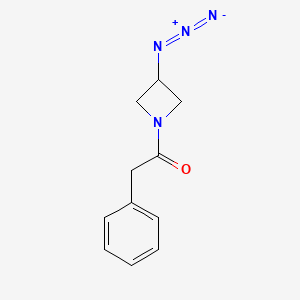
(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
ACTM has a molecular weight of 242.69 g/mol. Other physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives related to "(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone" and characterized their structures through spectroscopic techniques. For instance, novel compounds have been synthesized, including derivatives with triazole and triazolidin frameworks, and characterized using UV, IR, 1H, and 13C NMR spectroscopy, along with high-resolution mass spectrometry. These studies provide insights into the structural and electronic properties of such compounds, which are essential for understanding their potential scientific applications (Shahana & Yardily, 2020).
Theoretical Studies
Density Functional Theory (DFT) calculations have been employed to explore the electronic structure, stability, and reactivity of related compounds. This theoretical approach helps in predicting the behavior of these molecules under various conditions, which is crucial for their application in scientific research (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the potential biological activity of compounds similar to "(3-Azidoazetidin-1-yl)(5-chlorothiophen-2-yl)methanone." These studies help in understanding how these compounds interact with biological targets, which is valuable for designing molecules with desired biological activities (Shahana & Yardily, 2020).
Antimicrobial and Anticancer Evaluation
Some derivatives have been evaluated for their antimicrobial and anticancer activities. The synthesis of novel compounds and their screening against various bacterial and cancer cell lines provide insights into their potential therapeutic applications. This research contributes to the development of new drugs and treatments for various diseases (Katariya et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-azidoazetidin-1-yl)-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4OS/c9-7-2-1-6(15-7)8(14)13-3-5(4-13)11-12-10/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZSLACWSVXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















